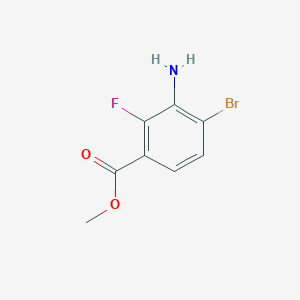
Methyl 3-amino-4-bromo-2-fluorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-amino-4-bromo-2-fluorobenzoate is an organic compound with the molecular formula C8H7BrFNO2. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with amino, bromo, and fluoro groups, and the carboxylic acid group is esterified with a methyl group. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-4-bromo-2-fluorobenzoate typically involves multi-step organic reactions. One common method starts with the bromination of 2-fluorobenzoic acid to obtain 4-bromo-2-fluorobenzoic acid. This intermediate is then esterified with methanol in the presence of a catalyst such as sulfuric acid to form Methyl 4-bromo-2-fluorobenzoate . The final step involves the nitration of Methyl 4-bromo-2-fluorobenzoate followed by reduction to introduce the amino group, yielding this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient and high-yield production. Catalysts and solvents are carefully chosen to optimize reaction conditions and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-amino-4-bromo-2-fluorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromo and fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The amino group can be oxidized to a nitro group using oxidizing agents such as nitric acid.
Common Reagents and Conditions
Substitution: Sodium methoxide in methanol can be used for nucleophilic substitution reactions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Nitric acid or other strong oxidizing agents.
Major Products Formed
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Reduction: Formation of this compound from its nitro precursor.
Oxidation: Formation of nitro derivatives from the amino compound.
Aplicaciones Científicas De Investigación
Methyl 3-amino-4-bromo-2-fluorobenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 3-amino-4-bromo-2-fluorobenzoate depends on its specific application. In biochemical studies, it may interact with enzymes or receptors through its amino, bromo, and fluoro groups, affecting molecular pathways and biological processes. The exact molecular targets and pathways involved can vary based on the context of its use.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-bromo-4-fluorobenzoate: Similar structure but lacks the amino group.
Methyl 4-bromo-2-fluorobenzoate: Similar structure but lacks the amino group and has different substitution positions.
Methyl 3-amino-4-fluorobenzoate: Similar structure but lacks the bromo group.
Propiedades
Fórmula molecular |
C8H7BrFNO2 |
|---|---|
Peso molecular |
248.05 g/mol |
Nombre IUPAC |
methyl 3-amino-4-bromo-2-fluorobenzoate |
InChI |
InChI=1S/C8H7BrFNO2/c1-13-8(12)4-2-3-5(9)7(11)6(4)10/h2-3H,11H2,1H3 |
Clave InChI |
AOVHQOUMDKQGIJ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C(=C(C=C1)Br)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


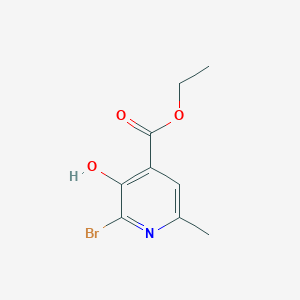

![3-[(4-Methylphenoxy)methyl]benzoic acid](/img/structure/B13920503.png)
![3,5-Dichloro-6-iodopyrazolo[1,5-a]pyrimidine](/img/structure/B13920519.png)
![5'-Bromo-3'H-spiro[azetidine-3,1'-isobenzofuran]](/img/structure/B13920557.png)
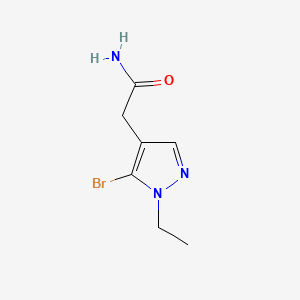
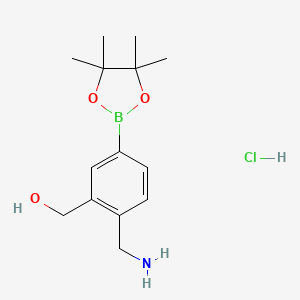
![6-Bromo-4-chloro-3-ethyl-3H-imidazo[4,5-c]pyridine](/img/structure/B13920569.png)
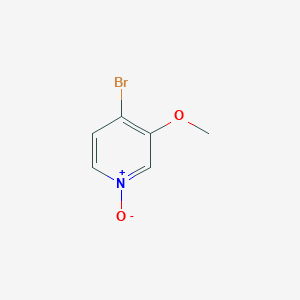



![[1]Benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13920549.png)

